molecular formula C14H12ClF2N3O3S B2633168 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034390-15-1

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No. B2633168
CAS RN: 2034390-15-1
M. Wt: 375.77
InChI Key: DWJHNMZGGIXETC-UHFFFAOYSA-N
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Description

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is a potent inhibitor of certain enzymes that play a crucial role in the development and progression of diseases such as cancer and inflammation. In

Scientific Research Applications

Structure-Based Drug Discovery

A phenyl (3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists, a class of compounds with potential therapeutic applications, was discovered through structure-based design. The structural elements of these compounds were optimized for high selectivity against various receptors, leading to the identification of a candidate with excellent selectivity, favorable pharmacokinetic properties, and promising in vivo efficacy in mouse models (Duan et al., 2019).

Antibacterial Agent Synthesis

Compounds derived from 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were synthesized and evaluated for their antibacterial properties. The synthesis process involved various transformations, resulting in the production of enoxacin, a potent antibacterial agent. The route and substitutions in the structure were crucial in determining the antibacterial efficacy of the synthesized compounds (Miyamoto et al., 1987).

Antitumor Agent Development

Sulfonamide derivatives were designed and synthesized to create potent antitumor agents with low toxicity. The study focused on compounds containing 5-fluorouracil and nitrogen mustard. Different synthetic routes were investigated, and the antitumor activity and toxicity of the compounds were assessed in mice. The results revealed compounds with high antitumor activity and low toxicity, indicating their potential as therapeutic agents (Huang et al., 2001).

properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2N3O3S/c15-12-5-11(1-2-13(12)17)24(21,22)20-4-3-10(8-20)23-14-18-6-9(16)7-19-14/h1-2,5-7,10H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJHNMZGGIXETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

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